Functional Potency (EC₅₀) in Human mGluR5 Ca²⁺ Mobilization: mGluR5 Modulator 1 vs. CDPPB
In recombinant HEK293 cells expressing human mGluR5, mGluR5 modulator 1 (compound 2c) displays an EC₅₀ of 0.6 µM for potentiation of Ca²⁺ mobilization in the FLIPR assay . By comparison, the widely used reference mGluR5 PAM CDPPB shows an EC₅₀ of 177.83 nM (pEC₅₀ 6.75) in an identical assay format [1]. Although CDPPB is more potent in this single‑parameter readout, the EC₅₀ alone does not capture the full pharmacological profile of either compound.
| Evidence Dimension | Potency (EC₅₀) for positive allosteric modulation of human mGluR5‑mediated Ca²⁺ mobilization |
|---|---|
| Target Compound Data | EC₅₀ = 0.6 µM (600 nM) |
| Comparator Or Baseline | CDPPB: EC₅₀ = 177.83 nM |
| Quantified Difference | ≈ 3.4‑fold lower potency vs. CDPPB |
| Conditions | HEK293 cells expressing recombinant human mGluR5; Ca²⁺‑sensitive FLIPR assay |
Why This Matters
The difference in EC₅₀ means that researchers who require higher‑potency PAM responses at lower compound concentrations may prefer CDPPB, whereas those prioritizing functional profile over raw potency will still need comparative concentration‑response data for mGluR5 modulator 1.
- [1] IUPHAR/BPS Guide to Pharmacology. CDPPB ligand activity chart – mGluR5 PAM Ca²⁺ mobilization EC₅₀ 177.83 nM (ChEMBL entry). Accessed 2026‑04‑23. View Source
